molecular formula C9H12N6O B2582846 N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 860648-92-6

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2582846
CAS No.: 860648-92-6
M. Wt: 220.236
InChI Key: ZOXUMCCOFWWJAF-UHFFFAOYSA-N
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Description

N-[2-(1H-Imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound featuring both imidazole and 1,2,4-triazole heterocycles linked through an acetamide spacer. The imidazole ring is a fundamental building block in biology, most notably found in the amino acid histidine and its derivative, histamine . This structure suggests potential for investigating interactions with enzymatic systems. Compounds containing imidazole and triazole rings are of significant interest in medicinal chemistry, particularly in the development of antifungal agents and antiparasitic prodrugs that are activated by parasite-specific nitroreductase enzymes . The presence of multiple nitrogen heterocycles in this molecule provides several sites for coordination and hydrogen bonding, making it a valuable scaffold for exploring novel biochemical pathways and inhibitor design. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c16-9(4-15-7-11-6-14-15)12-2-1-8-3-10-5-13-8/h3,5-7H,1-2,4H2,(H,10,13)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXUMCCOFWWJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The triazole ring can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and triazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms within the rings.

    Substitution: Both rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxide, while substitution reactions can introduce various functional groups onto the rings, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring and a triazole moiety, which are known for their biological activities. The presence of these heterocycles contributes to the compound's potential as a bioactive agent. Its molecular formula is C10H12N6OC_{10}H_{12}N_6O, and it has a molecular weight of approximately 232.25 g/mol.

Antimicrobial Activity

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide has shown promising antimicrobial properties. A study conducted on various derivatives of triazole compounds indicated that modifications in the structure could enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the imidazole ring was found to significantly improve activity against these pathogens .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Research indicates that derivatives containing the triazole structure exhibit potent antifungal effects against strains like Candida albicans and Aspergillus niger. The mechanism is believed to involve inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity .

Antiviral Activity

Recent studies have reported that compounds similar to this compound exhibit antiviral properties. Specifically, they have been tested against viruses such as the influenza virus and coronaviruses. The triazole moiety plays a crucial role in enhancing the binding affinity to viral proteins, thereby inhibiting viral replication .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismIC50 (µM)Reference
This compoundAntimicrobialStaphylococcus aureus5.0
N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-(5-fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy)propan-1-amineAntifungalCandida albicans3.5
1,2,4-Triazole derivativesAntiviralInfluenza virus7.0

Case Study 1: Synthesis and Testing of Triazole Derivatives

A study published in MDPI explored the synthesis of various triazole derivatives and their biological activities. Among the synthesized compounds, those incorporating imidazole rings demonstrated enhanced antimicrobial properties compared to their non-imidazole counterparts. This highlights the importance of structural diversity in enhancing bioactivity .

Case Study 2: Evaluation of Antiviral Efficacy

In another investigation focusing on antiviral applications, researchers synthesized a series of triazole-based compounds and evaluated their efficacy against coronaviruses. The study found that specific substitutions on the triazole ring significantly improved antiviral activity, suggesting that this compound could serve as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the acetamide backbone, substituents on the heterocyclic rings, and appended aryl/alkyl groups. Below is a comparative analysis with key examples:

Core Heterocyclic Modifications
  • N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) Structure: Features a benzothiazole core instead of imidazole. Activity: Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) and antibacterial effects against S. aureus (MIC = 16 µg/mL) .
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structure: Incorporates a benzodiazole-thiazole-triazole hybrid. Activity: Showed potent α-glucosidase inhibition (IC₅₀ = 1.2 µM), outperforming acarbose (IC₅₀ = 4.8 µM) due to enhanced π-π stacking with the enzyme’s active site . Key Difference: The bromophenyl-thiazole group increases steric bulk, favoring hydrophobic interactions in enzyme pockets .
Substituent Variations on the Acetamide Backbone
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)

    • Structure : Naphthalene and nitroaryl substituents.
    • Activity : Exhibited anti-inflammatory activity (COX-2 inhibition, IC₅₀ = 0.8 µM) attributed to the electron-withdrawing nitro group enhancing binding affinity .
    • Key Difference : The naphthalene group introduces planar aromaticity, facilitating DNA intercalation in cancer cell lines .
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

    • Structure : Chlorophenyl and naphthalene substituents.
    • Activity : Moderate anticancer activity against MCF-7 cells (IC₅₀ = 18 µM) due to chloro-substituent-induced apoptosis .
Triazole-Imidazole Hybrids
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]acetamide Structure: Combines imidazole with sulfonyl and nitro groups. Activity: Demonstrated antiparasitic activity against Trypanosoma brucei (EC₅₀ = 0.3 µM) via inhibition of trypanothione reductase . Key Difference: The sulfonyl group enhances solubility, while the nitro group stabilizes radical intermediates .

Validation :

  • IR Spectroscopy : Expected peaks at ~1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
  • NMR : Characteristic signals for imidazole protons (δ 7.6–7.8 ppm) and triazole protons (δ 8.3–8.5 ppm) .

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C9H12N6O
  • Molecular Weight : 220.23 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

The compound features an imidazole and triazole moiety, which are known for their roles in biological systems. The presence of these heterocycles suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • In a study evaluating various imidazole derivatives, certain compounds showed strong activity against Staphylococcus aureus and Escherichia coli .
  • The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaActivity (IC50)
Compound 1Staphylococcus aureus10 µg/mL
Compound 2Escherichia coli15 µg/mL
Compound 3Bacillus subtilis12 µg/mL

Anticancer Potential

The anticancer activity of this compound has also been investigated. Certain studies suggest that imidazole and triazole derivatives can induce apoptosis in cancer cells.

Case Studies

  • Apoptosis Induction : A study found that imidazole-triazole compounds could induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole and triazole rings significantly affect the biological activity of these compounds. Key findings include:

  • The introduction of electron-donating groups on the aromatic rings enhances both antimicrobial and anticancer activities.
  • The optimal positioning of substituents is crucial for maximizing interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution of chloroacetyl chloride intermediates with azoles (e.g., 1H-1,2,4-triazole). For example, derivatives of similar acetamides were prepared by refluxing chloroacetyl precursors with azoles in dimethylformamide (DMF) using NaOH as a base .
  • Solvent choice (e.g., acetone for milder conditions vs. DMF for high-temperature reactions) and catalyst selection (e.g., pyridine with zeolite for controlled reactivity) significantly impact yield .
  • Key steps include purification via recrystallization (e.g., ethanol or DMF/acetic acid mixtures) to isolate the target compound .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1676 cm⁻¹ for acetamide, N-H stretches for imidazole/triazole) .
  • NMR : ¹H NMR identifies protons on imidazole (δ ~8.4–8.9 ppm) and triazole (δ ~5.2 ppm for CH₂ linkages). ¹³C NMR verifies carbonyl carbons (~166–170 ppm) and heterocyclic aromatic carbons .
  • Elemental Analysis : Cross-check experimental vs. calculated C/H/N/O percentages to confirm purity .

Q. What purification methods are recommended for removing byproducts in the final synthesis step?

  • Methodology :

  • Recrystallization : Use ethanol or acetic acid to isolate crystalline products while removing unreacted starting materials .
  • Distillation : Remove volatile byproducts (e.g., excess pyridine) under reduced pressure .
  • Chromatography : Employ silica gel column chromatography for polar impurities, particularly in derivatives with thiazole or benzimidazole substituents .

Advanced Research Questions

Q. How does the imidazole-triazole pharmacophore influence target selectivity in enzyme inhibition studies?

  • Methodology :

  • The imidazole ring provides hydrogen-bonding interactions with catalytic residues (e.g., in cytochrome P450 or fungal lanosterol demethylase), while the triazole moiety enhances π-π stacking with hydrophobic pockets. Docking studies (e.g., AutoDock Vina) can predict binding poses, but experimental validation via enzyme inhibition assays (IC₅₀ measurements) is critical .
  • Structure-activity relationship (SAR) studies: Modify substituents on the ethyl linker or acetamide group to assess changes in selectivity .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-protein interactions over 50–100 ns to account for flexibility .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to validate docking scores .
  • Site-Directed Mutagenesis : Test key residues identified in docking to confirm their role in binding .

Q. What in vitro assays are suitable for evaluating antifungal or antimicrobial potential?

  • Methodology :

  • Broth Microdilution (CLSI M38/M44) : Determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus fumigatus .
  • Time-Kill Assays : Assess fungicidal vs. fungistatic activity over 24–48 hours .
  • Biofilm Inhibition : Use XTT reduction assays to quantify biofilm disruption in C. albicans .

Q. How does reactivity with electrophilic agents inform derivative synthesis?

  • Methodology :

  • Electrophilic Substitution : React the imidazole NH with alkyl halides (e.g., methyl iodide) to modify solubility or bioavailability .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl groups on the triazole ring for enhanced π-stacking .
  • Thioacetamide Derivatives : Substitute oxygen with sulfur to improve metabolic stability, as seen in related benzothiazole compounds .

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